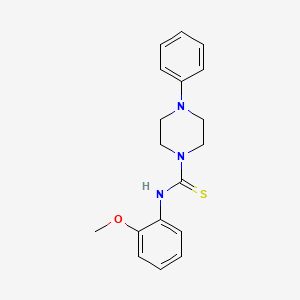

N-(2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

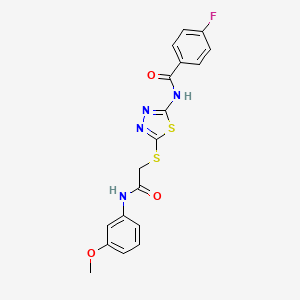

N-(2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide is a chemical compound that belongs to the class of piperazine derivatives with a carbothioamide functional group. The compound is of interest due to its potential physicochemical properties and biological activities, which may include antimicrobial properties as suggested by related compounds in the literature .

Synthesis Analysis

The synthesis of related piperazine carbothioamide derivatives typically involves multi-step reactions, starting with the formation of the piperazine moiety followed by the introduction of the carbothioamide group. For instance, a similar compound, N'-[(2,4-dihydroxyphenyl) methylidene]-4-(4-fluorophenyl) piperazine-1-carbothiohydrazide, was synthesized through a three-stage intermediate process and crystallized from a methanol solution . Another related compound, N^1-phenylhydrazine-1,2-bis(carbothioamide), was synthesized by reacting phenylisothiocyanate with thiosemicarbazide and refluxing the mixture in ethanol . These methods provide a basis for the synthesis of N-(2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide, although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of piperazine carbothioamide derivatives is characterized by the presence of a piperazine ring, which is a six-membered heterocyclic moiety containing two nitrogen atoms. The carbothioamide group is typically attached to one of the nitrogen atoms of the piperazine ring. Spectroscopic techniques such as ^1H NMR, ^13C NMR, and mass spectrometry are commonly used to elucidate the structure of these compounds . The molecular structure of the specific compound , however, is not directly provided in the papers.

Chemical Reactions Analysis

Piperazine carbothioamide derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The carbothioamide group, for example, can participate in nucleophilic addition reactions or serve as a ligand in metal complexation, as seen in the terbium complex of a related compound . The alkoxyphenyl moiety, such as the methoxy group in N-(2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide, may also influence the reactivity and interaction of the compound with other chemical entities.

Physical and Chemical Properties Analysis

The physicochemical properties of piperazine carbothioamide derivatives include melting point, solubility, surface activity, dissociation constant, and lipophilicity parameters such as partition coefficient and capacity factor from HPLC . These properties are crucial for understanding the behavior of the compound in various environments, which is essential for its potential application in pharmaceuticals or other industries. The specific physical and chemical properties of N-(2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide would need to be determined experimentally, as they are not detailed in the provided papers.

Aplicaciones Científicas De Investigación

Crystal Structure and Molecular Interaction Studies

The compound, closely related to N-(2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide, has been explored for its crystal structure and molecular interactions. A study by Kumara et al. (2017) focused on the crystal structure and Hirshfeld surface analysis of a similar compound, revealing insights into its molecular interactions and crystal packing. The study provides a foundational understanding of the structural characteristics of these compounds, which is crucial for their application in scientific research (Kumara et al., 2017).

Corrosion Inhibition

Research by About et al. (2020) on two 8-hydroxyquinoline analogs, closely related to the specified compound, demonstrated their effectiveness as corrosion inhibitors for steel in acidic environments. This study highlighted the potential of these compounds in protecting metals from corrosion, an application with significant implications for materials science and engineering (About et al., 2020).

Antimicrobial and Hypoglycemic Activities

A series of adamantane-isothiourea hybrid derivatives, involving a similar structural framework, showed notable antimicrobial activity against pathogenic bacteria and fungi. Additionally, some derivatives demonstrated hypoglycemic activities in diabetic rat models, suggesting potential therapeutic applications for diseases such as diabetes and infections (Al-Wahaibi et al., 2017).

Synthesis and Evaluation of Antimicrobial Activities

The synthesis of eperezolid-like molecules, which share a structural resemblance with the compound , was investigated for their antimicrobial activities. This research provides insights into the synthetic pathways and biological efficacy of phenylpiperazine derivatives, highlighting their potential in developing new antimicrobial agents (Yolal et al., 2012).

Antidepressant and Anxiolytic Effects

Phenylpiperazine derivatives have been studied for their potential antidepressant and anxiolytic effects in animal models. This research indicates the therapeutic potential of these compounds in treating mood disorders, providing a basis for further investigation into their mechanisms of action and clinical applications (Pytka et al., 2015).

Propiedades

IUPAC Name |

N-(2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3OS/c1-22-17-10-6-5-9-16(17)19-18(23)21-13-11-20(12-14-21)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAUBSHNBWDPEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2518254.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2518255.png)

![2-Amino-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2518257.png)

![(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2518260.png)

![3-[(3-Chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2518266.png)

![4-tert-butyl-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2518276.png)

![1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B2518277.png)